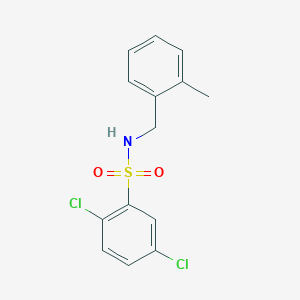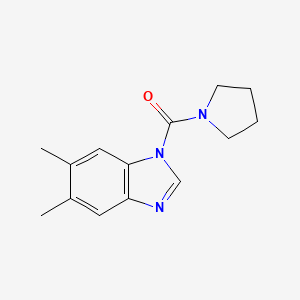
2,5-dichloro-N-(2-methylbenzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(2-methylbenzyl)benzenesulfonamide, also known as MBBS, is a sulfonamide derivative that has been extensively studied for its potential applications in various fields. MBBS is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 357.2 g/mol.
Scientific Research Applications
2,5-dichloro-N-(2-methylbenzyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been reported to have antibacterial and antifungal activity. In biochemistry, this compound has been used as a tool to study the role of sulfonamides in enzyme inhibition. In materials science, this compound has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-methylbenzyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes that are involved in the biosynthesis of nucleotides. This leads to the depletion of intracellular nucleotide pools, which in turn leads to the inhibition of DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in various cancer cell lines. It has also been reported to have antibacterial and antifungal activity. In addition, this compound has been shown to inhibit the activity of enzymes that are involved in the biosynthesis of nucleotides, leading to the depletion of intracellular nucleotide pools.
Advantages and Limitations for Lab Experiments
One advantage of using 2,5-dichloro-N-(2-methylbenzyl)benzenesulfonamide in lab experiments is its high solubility in organic solvents, which makes it easy to handle and purify. Another advantage is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of 2,5-dichloro-N-(2-methylbenzyl)benzenesulfonamide. One direction is the development of new this compound derivatives with improved antitumor activity and reduced toxicity. Another direction is the study of the mechanism of action of this compound in more detail, which could lead to the identification of new targets for cancer therapy. Furthermore, the potential applications of this compound in materials science and optoelectronics should be explored further.
Synthesis Methods
The synthesis of 2,5-dichloro-N-(2-methylbenzyl)benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methylbenzylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification by recrystallization. The chemical structure of this compound is confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
properties
IUPAC Name |
2,5-dichloro-N-[(2-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10-4-2-3-5-11(10)9-17-20(18,19)14-8-12(15)6-7-13(14)16/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHRPODQXGYUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5805221.png)

![N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B5805244.png)




![N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5805263.png)


![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5805285.png)
![2-[(4-chlorophenyl)thio]-N-ethylacetamide](/img/structure/B5805298.png)

![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5805323.png)